molecular formula C21H27NO2 B3434081 4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol CAS No. 74991-34-7

4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol

Cat. No. B3434081
CAS RN: 74991-34-7
M. Wt: 325.4 g/mol
InChI Key: UYNVMODNBIQBMV-IERDGZPVSA-N
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Description

The compound “4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol” is a chemical compound with the CAS Number: 169197-03-9 . It has a molecular weight of 339.48 . The compound is not naturally occurring and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The IUPAC name of the compound is 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol . The InChI code for the compound is 1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statement is P261 .

properties

IUPAC Name

4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3/t16-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVMODNBIQBMV-IERDGZPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-threo-ifenprodil

CAS RN

74991-34-7
Record name Ifenprodil, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074991347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IFENPRODIL, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1H0KS8B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 5 ml of dioxane were added 3.0 g of 4'-hydroxypropiophenone. 3.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 1.7 g of anhydrous sodium acetate, 3.7 g of 4-benzylpyridine and 40 ml of methanol, and the mixture was refluxed under heating for 5 hours. After replacing the air in the reaction container with nitrogen gas, 60 ml of methanol and 3.0 g of 10% palladium-carbon were added and hydrogen was then introduced and the mixture was stirred for 8 hours at 90°-95° C. under pressure of 20 kg/cm2. The reaction mixture was then treated in the same manner as described in Example 18, whereby 4.7 g (61.0%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
61%

Synthesis routes and methods II

Procedure details

To 15 ml of di-n-butyl ether were added 6.0 g of 4'-hydroxypropiophenone. 6.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature. The reaction liquid was stirred for an additional 10 minutes and then nitrogen was introduced thereinto at a flow rate of 200 ml/minute for one hour at room temperature. To the treaction liquid were then added 7.5 g of 4-benzylpyridine and 100 ml of methanol, and the mixture was refluxed under heating for 5 hours. After stopping the heating, the reaction mixture was treated in the same manner as described in Example 35, whereby 11.3 g (73.4%) of ifenprodil were obtained as white crystals.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73.4%

Synthesis routes and methods III

Procedure details

To 4 ml of dioxane were added 6.0 g of 4'-hydroxypropiophenone. 6.8 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 3.3 g of anhydrous sodium acetate and 100 ml of ethanol, and the mixture was refluxed under heating for 3 hours. After stopping the heating, 0.5 g of platinum oxide and 200 ml of ethanol were added and hydrogen was then introduced and the mixture was stirred for 9 hours under pressure of about 1 atm. After completion of the reaction, the reaction mixture was treated in the same manner as described in Example 46, whereby 10.9 g (70.8%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
70.8%

Synthesis routes and methods IV

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of 3 ml of dioxane and 1 ml of methanol were added 6.0 g of 4'-hydroxypropiophenone. 6.4 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 100 ml of ethanol and 3.28 g of anhydrous sodium acetate, and the mixture was refluxed under heating for 5 hours. The reaction mixture was then treated in the same manner as described in Example 27, whereby 11.2 g (72.6%) of ifenprodil were obtained as white crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
3.28 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
72.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Reactant of Route 2
4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Reactant of Route 3
4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Reactant of Route 4
4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Reactant of Route 5
4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol

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